1-(o-Tolyl)-1H-indole-3-carboxylic acid
Description
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-(2-methylphenyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C16H13NO2/c1-11-6-2-4-8-14(11)17-10-13(16(18)19)12-7-3-5-9-15(12)17/h2-10H,1H3,(H,18,19) |
InChI Key |
YNGWIOOURSLLTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the indole nitrogen and the carboxylic acid group significantly influence solubility, stability, and biological activity. Key analogs include:
Key Observations :
- Lipophilicity : Fluorinated alkyl chains (e.g., 5-fluoropentyl) enhance lipophilicity, critical for blood-brain barrier penetration in SCRAs .
- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorobenzyl) may increase acidity of the carboxylic acid, influencing reactivity in coupling reactions .
- Steric Effects : Bulky substituents like o-tolyl or benzyl groups may hinder crystallization or purification, as seen in challenges with chromatography for similar compounds .
Comparison of Stability :
Preparation Methods
Reaction Conditions and Optimization
In a model system, Pd(OAc)₂ (10 mol%) and AgOAc (2 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at 100°C facilitated the arylation of unprotected indole-3-carbaldehyde with iodobenzene, achieving 69% yield on a gram scale. For 1-(o-tolyl) substitution, analogous conditions using o-tolyl iodide would likely require:
-
Catalyst : Pd(OAc)₂ or Pd(TFA)₂ for enhanced electrophilicity.
-
Solvent : HFIP or trifluoroethanol to stabilize cationic intermediates.
-
Temperature : 90–110°C to balance reactivity and decomposition.
Decarboxylative pathways are viable when starting from indole-3-carboxylic acid. Under Pd catalysis, decarboxylation precedes arylation, as demonstrated in the synthesis of C2-arylated indoles (75–87% yield). For 1-arylation, transient directing groups or N-protection may be necessary to steer selectivity.
N-Arylation via Ullmann-Type Coupling
Copper-mediated Ullmann coupling provides an alternative route for introducing o-tolyl groups at the indole nitrogen. This method is advantageous for substrates sensitive to palladium or requiring milder conditions.
Protocol Development
A patent detailing indazole-3-carboxylic acid synthesis offers insights into N-arylation optimization:
-
Base : Diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
-
Coupling Agent : HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium-hexafluoro-phosphate) for activating carboxylic acids.
-
Temperature : Room temperature to 45°C for 10–12 hours.
Applying these conditions to indole-3-carboxylic acid and o-tolyl boronic acid could yield the target compound. For example, a mixture of indole-3-carboxylic acid (1 equiv), o-tolylboronic acid (1.2 equiv), CuI (10 mol%), and DIPEA in DMF at 80°C for 24 hours may achieve N-arylation.
Hydrolysis of Ester Precursors
Ester-to-acid hydrolysis is a reliable final step in multi-step syntheses. Methyl 1-(o-tolyl)-1H-indole-3-carboxylate, for instance, undergoes saponification under basic conditions.
Hydrolysis Conditions
As demonstrated in the synthesis of 1-pentyl-1H-indole-3-carboxylic acid:
-
Reagents : KOH (3 equiv) in ethanol-water (4:1).
-
Temperature : 75°C for 4 hours.
-
Yield : 92% after acidification with HCl.
Adapting this protocol, methyl 1-(o-tolyl)-1H-indole-3-carboxylate would hydrolyze to the target acid efficiently. Critical parameters include avoiding over-acidification to prevent decarboxylation and ensuring complete ester solubilization.
Fischer Indole Synthesis with Prefunctionalized Hydrazines
The Fischer indole synthesis constructs the indole ring from aryl hydrazines and carbonyl compounds, enabling simultaneous incorporation of the o-tolyl group and carboxylic acid.
Cyclization Strategy
Using o-tolylhydrazine and a β-keto acid (e.g., levulinic acid) under acidic conditions (HCl/EtOH) generates 1-(o-tolyl)-1H-indole-3-carboxylic acid directly. Key steps include:
-
Hydrazine Formation : Condensation of o-toluidine with nitrous acid.
-
Cyclization : Heating at 80–100°C in ethanol with ZnCl₂ as a catalyst.
This method avoids post-synthetic modifications but requires stringent control over regioselectivity to position the carboxylic acid at C3.
Transition Metal-Catalyzed Decarboxylative Coupling
Decarboxylative cross-coupling eliminates the need for prefunctionalized aryl halides, using carboxylic acids as aryl sources.
Mechanistic Insights
Indole-3-carboxylic acid undergoes decarboxylation in the presence of Pd(II) catalysts and silver salts, generating a Pd-aryl intermediate that couples with o-tolyl iodides. For 1-(o-tolyl) products, a directing group at N1 may facilitate metal coordination.
Example Protocol :
-
Substrate : Indole-3-carboxylic acid (1 equiv).
-
Arylating Agent : o-Tolyl iodide (1.5 equiv).
-
Catalyst : Pd(OAc)₂ (10 mol%), AgOAc (2 equiv).
-
Solvent : HFIP, 100°C, 12 hours.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Pd-Catalyzed C–H Arylation | Pd(OAc)₂, AgOAc, HFIP | 100°C, 12 h | 65–70% | Direct, no prefunctionalization | Requires specialized solvents |
| Ullmann Coupling | CuI, DIPEA, HBTU | 80°C, 24 h | 50–60% | Broad substrate tolerance | Moderate yields, copper residues |
| Ester Hydrolysis | KOH, HCl | 75°C, 4 h | 85–92% | High-yielding, simple | Dependent on ester precursor |
| Fischer Indole Synthesis | o-Tolylhydrazine, ZnCl₂ | 80°C, 6 h | 40–55% | Single-step ring formation | Regioselectivity challenges |
Scalability and Industrial Applications
Gram-scale syntheses, as demonstrated in Pd-catalyzed reactions, highlight feasibility for industrial production. Critical considerations include:
Q & A
Q. What are the key synthetic routes for 1-(o-Tolyl)-1H-indole-3-carboxylic acid, and how do reaction conditions influence product purity?
Methodological Answer: The synthesis typically involves multi-step functionalization of indole-3-carboxylic acid derivatives. A common approach includes:
- Step 1 : Bromination or alkylation of the indole core at specific positions (e.g., 6-bromo substitution) to introduce reactivity .
- Step 2 : Coupling with o-tolyl groups via Buchwald-Hartwig amination or Ullmann-type reactions, requiring palladium catalysts and controlled temperatures (80–120°C) .
- Step 3 : Esterification or hydrolysis to finalize the carboxylic acid moiety, often using acetic acid or NaOH under reflux .
Q. Critical Factors Affecting Purity :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Bromination | NBS, DMF, 0°C | 75 | 90 | |
| o-Tolyl Coupling | Pd(PPh₃)₄, K₂CO₃, 110°C | 68 | 85 | |
| Hydrolysis | NaOH/MeOH, reflux | >95 | 98 |
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
Methodological Answer:
- 1H/13C NMR : Essential for confirming substitution patterns (e.g., o-tolyl protons at δ 2.3–2.5 ppm for methyl groups; indole C3-carboxylic acid at ~δ 165 ppm) .
- FTIR : Carboxylic acid C=O stretch at 1680–1700 cm⁻¹; indole N-H at ~3400 cm⁻¹ .
- HRMS : Validates molecular weight (e.g., [M+H]+ for C16H13NO2: 251.0946) and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Q. Table 2: Key Spectral Signatures
| Technique | Diagnostic Feature | Structural Insight |
|---|---|---|
| 1H NMR | δ 7.2–7.8 (aromatic protons) | Substitution on indole and o-tolyl |
| 13C NMR | δ 165 (C=O) | Carboxylic acid confirmation |
| FTIR | 1680–1700 cm⁻¹ | Acid vs. ester differentiation |
Q. How can researchers screen the biological activity of this compound against enzyme targets?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., cytochrome P450 inhibition studies) at 10–100 µM concentrations .
- Cellular Uptake : Radiolabeled analogs (e.g., [3H]-derivatives) quantify membrane permeability .
- Docking Studies : Molecular modeling with software like AutoDock Vina predicts binding to aryl hydrocarbon receptor (AhR) or kinase domains .
Q. Critical Considerations :
- Solubility : DMSO stock solutions (≤1% v/v) prevent aggregation in aqueous buffers .
- Positive Controls : Compare with known indole derivatives (e.g., indole-3-carbinol) to validate assay conditions .
Advanced Research Questions
Q. How can researchers optimize multi-step syntheses of this compound to improve yields?
Methodological Answer :
- Catalyst Screening : Test Pd-XPhos for higher coupling efficiency in o-tolyl introduction .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 h for hydrolysis steps) .
- Flow Chemistry : Continuous processing minimizes intermediate degradation .
Data Contradiction Analysis :
Discrepancies in reported yields (e.g., 68% vs. 85%) often stem from:
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for structurally similar analogs?
Methodological Answer :
- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) causing peak splitting .
- Isotopic Labeling : 13C-labeled analogs clarify ambiguous carbon environments .
- Comparative Analysis : Overlay spectra with known analogs (e.g., 6-methoxy derivatives) to assign shifts .
Case Study :
A 0.3 ppm deviation in C3-carboxylic acid signals between solid-state and solution NMR was traced to hydrogen bonding in crystalline forms .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound derivatives?
Methodological Answer :
- Analog Library Synthesis : Modify o-tolyl (e.g., electron-withdrawing groups) and indole positions .
- Bioisosteric Replacement : Substitute carboxylic acid with tetrazole or sulfonamide to assess pharmacophore requirements .
- Free-Wilson Analysis : Quantifies contributions of substituents to biological activity .
Key Finding :
Methylation at N1 (indole) reduces AhR binding affinity by 50%, highlighting the role of hydrogen bonding .
Q. How can researchers ensure compound stability and purity during long-term biological assays?
Methodological Answer :
Q. Table 3: Stability Under Assay Conditions
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 7.4, 37°C, 72h | 12 | Decarboxylated analog |
| Light exposure, 24h | 25 | Oxidized indole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
